N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide
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Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C15H13N7O2 and its molecular weight is 323.316. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive and gram-negative bacteria .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of certain bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. Some compounds in the same family have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrazine derivatives, to which this compound belongs, have shown inhibitory activities toward c-Met/VEGFR-2 kinases These kinases are enzymes that play crucial roles in cellular signaling pathways, particularly those involved in cell growth and proliferation
Cellular Effects
In cellular studies, some triazolopyrazine derivatives have shown excellent antiproliferative activities against various cancer cell lines . For instance, compound 17l, a triazolopyrazine derivative, exhibited excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis of these cells
Molecular Mechanism
Molecular docking and dynamics simulations have indicated that some triazolopyrazine derivatives can bind to c-Met and VEGFR-2 proteins . These proteins are key players in various cellular signaling pathways, and their inhibition can lead to changes in gene expression and cellular function.
Properties
IUPAC Name |
1-methyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O2/c1-21-10-5-3-2-4-9(10)12(20-21)14(23)17-8-11-18-19-13-15(24)16-6-7-22(11)13/h2-7H,8H2,1H3,(H,16,24)(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPDXYIAXDICJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.